

Spectroscopic Profile of Isosalicifolin: A Technical Guide

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Compound of Interest

Compound Name: *Isosalicifolin*

Cat. No.: *B1630910*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isosalicifolin**, a lignan isolated from *Bupleurum candollei*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Chemical Structure and Properties

- Compound Name: **Isosalicifolin**
- CAS Number: 156974-99-1
- Molecular Formula: $C_{20}H_{20}O_6$
- Molecular Weight: 356.4 g/mol
- Type of Compound: Lignan
- Source: The herbs of *Bupleurum candollei*[[1](#)]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **Isosalicifolin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data are crucial for the structural elucidation of **Isosalicifolin**. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data of **Isosalicifolin**

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data of **Isosalicifolin**

Atom No.	Chemical Shift (δ , ppm)
Data not available in search results	

Note: Specific ^1H and ^{13}C NMR data for **Isosalicifolin** were not explicitly found in the provided search results. The data is typically acquired in deuterated solvents such as CDCl_3 or DMSO-d_6 .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural determination.

Table 3: Mass Spectrometry Data of **Isosalicifolin**

Ionization Mode	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI	Data not available in search results	Data not available in search results	Data not available in search results

Note: Specific mass spectrometry data for **Isosalicifolin**, including the parent ion and fragmentation pattern, were not available in the search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of **Isosalicifolin**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (hydroxyl)	Data not available in search results	
C-H (aromatic)	Data not available in search results	
C=C (aromatic)	Data not available in search results	
C-O (ether/ester)	Data not available in search results	
C=O (carbonyl)	Data not available in search results	

Note: Specific IR absorption bands for **Isosalicifolin** were not found in the search results.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H NMR). The sample is dissolved in a deuterated solvent, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

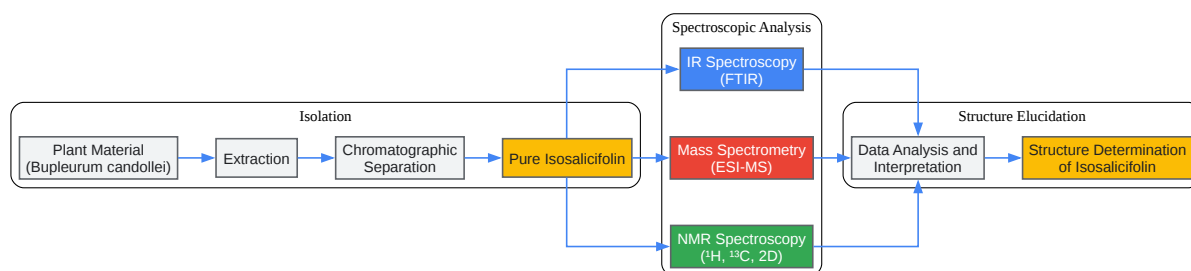
Mass spectra are commonly acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. Data can be collected in both positive and negative ion modes.

Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed using an attenuated total reflectance (ATR) accessory.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Isosalicifolin**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Isosalicifolin**.

This guide serves as a foundational resource for researchers working with **Isosalicifolin**. While specific, experimentally determined spectroscopic data was not available in the initial search, the provided framework and general protocols will aid in the acquisition and interpretation of this crucial information.

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References

- 1. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant *L. tropica* strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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